trans-Barthrin

Description

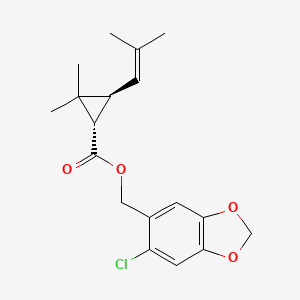

Structure

3D Structure

Properties

CAS No. |

40642-48-6 |

|---|---|

Molecular Formula |

C18H21ClO4 |

Molecular Weight |

336.8 g/mol |

IUPAC Name |

(6-chloro-1,3-benzodioxol-5-yl)methyl (1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C18H21ClO4/c1-10(2)5-12-16(18(12,3)4)17(20)21-8-11-6-14-15(7-13(11)19)23-9-22-14/h5-7,12,16H,8-9H2,1-4H3/t12-,16+/m0/s1 |

InChI Key |

KPMWGGRSOPMANK-BLLLJJGKSA-N |

Isomeric SMILES |

CC(=C[C@H]1[C@@H](C1(C)C)C(=O)OCC2=CC3=C(C=C2Cl)OCO3)C |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCC2=CC3=C(C=C2Cl)OCO3)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to trans-Barthrin: Chemical Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-Barthrin is a synthetic pyrethroid insecticide, a class of compounds derived from the naturally occurring insecticidal pyrethrins found in chrysanthemum flowers. Like other pyrethroids, trans-Barthrin is a potent neurotoxin in insects, primarily acting on the voltage-gated sodium channels of nerve cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological interactions of trans-Barthrin. It includes a summary of its mode of action, metabolic pathways, and relevant experimental methodologies for its analysis. Due to the limited availability of specific experimental data for trans-Barthrin, information from closely related pyrethroids is utilized to provide a comprehensive understanding, with such instances clearly noted.

Chemical Structure and Identity

trans-Barthrin is the common name for (6-chloro-1,3-benzodioxol-5-yl)methyl (1R,3R)-rel-2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylate. It is a synthetic pyrethroid characterized by a cyclopropane ring, an ester linkage, and a substituted benzodioxole moiety. The "trans" designation refers to the stereochemistry of the substituents on the cyclopropane ring.

Table 1: Chemical Identity of trans-Barthrin

| Identifier | Value |

| IUPAC Name | (6-chloro-1,3-benzodioxol-5-yl)methyl (1R,3R)-rel-2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylate |

| Molecular Formula | C₁₈H₂₁ClO₄ |

| Molecular Weight | 336.81 g/mol |

| CAS Number | 70-43-9 |

| SMILES | CC(=C[C@H]1--INVALID-LINK--C1(C)C)C |

Physicochemical Properties

Table 2: Estimated Physicochemical Properties of trans-Barthrin

| Property | Estimated Value |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Water Solubility | Low |

| LogP (Octanol-Water Partition Coefficient) | High (indicative of lipophilicity) |

| Vapor Pressure | Low |

Experimental Protocols

Synthesis

The synthesis of trans-Barthrin, like other pyrethroid esters, generally involves the esterification of a chrysanthemic acid derivative with the corresponding alcohol. For trans-Barthrin, this would involve the reaction of the trans-chrysanthemic acid chloride with 6-chloropiperonyl alcohol.

A general synthetic approach for related chrysanthemate esters involves the reaction of ethyl diazoacetate with a suitable diene to form the cyclopropane ring of the chrysanthemic acid, which is then converted to the acid chloride and subsequently esterified.

Purification

Purification of synthetic pyrethroids typically involves chromatographic techniques to separate the desired product from unreacted starting materials and byproducts.

-

Liquid-Liquid Extraction: Following the reaction, the mixture can be subjected to liquid-liquid extraction to remove water-soluble impurities.

-

Column Chromatography: Silica gel column chromatography is a common method for purifying pyrethroid esters. A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is typically used as the eluent.

-

High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC can be employed.

Analysis

The analysis of pyrethroids like trans-Barthrin is typically performed using chromatographic methods coupled with sensitive detectors.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the identification and quantification of pyrethroids. The compound is first separated by GC, and then the mass spectrometer provides information about its molecular weight and fragmentation pattern, allowing for definitive identification.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV or diode-array detector can also be used for the analysis of pyrethroids. This method is particularly useful for compounds that are thermally labile.

Biological Interactions and Mode of Action

Primary Mode of Action: Neurotoxicity

The primary target of pyrethroid insecticides, including trans-Barthrin, is the voltage-gated sodium channels in the nerve membranes of insects.[1] Pyrethroids bind to these channels and modify their function, leading to prolonged channel opening and a persistent influx of sodium ions.[2] This disrupts the normal transmission of nerve impulses, causing hyperexcitation of the nervous system, which manifests as tremors, paralysis, and ultimately, the death of the insect.[3] The neurotoxic effects of pyrethroids are multifaceted and can also involve oxidative stress, inflammation, and mitochondrial dysfunction.[2][3]

Metabolic Pathways

In mammals, pyrethroids are generally metabolized rapidly, which contributes to their relatively low toxicity in these organisms compared to insects. The primary metabolic pathways involve enzymatic reactions in the liver.

-

Ester Hydrolysis: The ester linkage in pyrethroids is a key site for metabolic breakdown. Carboxylesterases cleave this bond, producing the corresponding chrysanthemic acid and alcohol metabolites.

-

Oxidative Metabolism: Cytochrome P450 (CYP) enzymes play a crucial role in the oxidative metabolism of pyrethroids. This can involve hydroxylation of the aromatic rings or the methyl groups on the cyclopropane ring.

The resulting metabolites are more polar and can be more readily excreted from the body, often after conjugation with glucuronic acid or sulfate.

Conclusion

trans-Barthrin is a synthetic pyrethroid insecticide with potent neurotoxic effects in insects, primarily mediated through the disruption of voltage-gated sodium channels. While specific experimental data for trans-Barthrin is limited, its chemical structure and the well-established properties of the pyrethroid class provide a strong basis for understanding its physicochemical characteristics and biological interactions. The primary metabolic routes in mammals involve ester hydrolysis and oxidative metabolism, leading to rapid detoxification and excretion. Further research is warranted to elucidate the specific quantitative properties of trans-Barthrin and to detail its interactions with various biological systems. This guide serves as a foundational resource for researchers and professionals in the fields of insecticide development, neurotoxicology, and drug metabolism.

References

An In-Depth Technical Guide to the Synthesis of trans-Barthrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-Barthrin, a synthetic pyrethroid insecticide, is the ester of (+)-trans-chrysanthemic acid and 6-chloropiperonyl alcohol. This technical guide provides a comprehensive overview of the synthesis pathway of trans-Barthrin, detailing the preparation of its key precursors and the final esterification process. The document includes structured tables of quantitative data, detailed experimental protocols, and logical workflow diagrams to facilitate a deeper understanding and practical application of the synthetic methodology.

Introduction

Pyrethroids are a major class of synthetic insecticides that mimic the structure and insecticidal properties of the natural pyrethrins. They are characterized by their high efficacy against a broad spectrum of insects and low toxicity to mammals. trans-Barthrin is a specific pyrethroid synthesized from two primary precursors: the acid moiety, (+)-trans-chrysanthemic acid, and the alcohol moiety, 6-chloropiperonyl alcohol. The synthesis involves the formation of an ester linkage between these two molecules. This guide will elaborate on the synthetic routes to each precursor and their final condensation to yield trans-Barthrin.

Synthesis of Precursors

The synthesis of trans-Barthrin is a multi-step process that begins with the independent synthesis of its two constituent molecules.

Synthesis of (+)-trans-Chrysanthemic Acid

(+)-trans-Chrysanthemic acid is the chiral acid component of many pyrethroids. One common laboratory and industrial method for its preparation involves the stereoselective hydrolysis of a mixture of cis/trans chrysanthemic acid esters.

Experimental Protocol: Selective Hydrolysis of Ethyl Chrysanthemate

A mixture of ethyl cis- and trans-chrysanthemate is subjected to hydrolysis under controlled conditions that favor the saponification of the trans-ester, allowing for the separation of trans-chrysanthemic acid from the unreacted cis-ester.

-

Reaction Setup: A round-bottom flask is charged with a mixture of ethyl chrysanthemate (containing both cis and trans isomers), ethanol, and an aqueous solution of sodium hydroxide.

-

Hydrolysis: The mixture is heated and stirred for a specified period to facilitate the selective hydrolysis of the trans-ester.

-

Workup: After the reaction, ethanol is removed by distillation. The aqueous solution, containing the sodium salt of trans-chrysanthemic acid, is washed with an organic solvent (e.g., n-hexane) to remove the unreacted ethyl cis-chrysanthemate.

-

Isolation: The aqueous layer is then acidified with a mineral acid (e.g., sulfuric acid) to precipitate trans-chrysanthemic acid.

-

Purification: The crude trans-chrysanthemic acid is extracted with an organic solvent (e.g., toluene), washed, dried, and purified by distillation under reduced pressure.

| Parameter | Value | Reference |

| Starting Material | Ethyl chrysanthemate (cis/trans mixture) | [1] |

| Reagents | Sodium hydroxide, Ethanol, n-Hexane, Sulfuric acid, Toluene | [1] |

| Reaction Temperature | 85°C | [1] |

| Reaction Time | 4 hours | [1] |

| Purity of Product | >80% trans-isomer | [1] |

Synthesis of 6-Chloropiperonyl Alcohol

6-Chloropiperonyl alcohol is synthesized from the commercially available starting material, piperonal (heliotropin). The synthesis involves the reduction of the aldehyde group to an alcohol. The chlorination of the aromatic ring is a key step that can be performed on piperonal before or after the reduction of the aldehyde.

Experimental Protocol: Synthesis from Piperonal

-

Chlorination of Piperonal (Hypothetical): Piperonal is dissolved in a suitable solvent and treated with a chlorinating agent (e.g., sulfuryl chloride or N-chlorosuccinimide) in the presence of a catalyst to introduce a chlorine atom at the 6-position of the aromatic ring. The reaction conditions would need to be carefully controlled to achieve regioselectivity.

-

Reduction to 6-Chloropiperonyl Alcohol: The resulting 6-chloropiperonal is then reduced to the corresponding alcohol. This can be achieved using a standard reducing agent such as sodium borohydride in an alcoholic solvent.

-

Workup and Purification: After the reduction is complete, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude 6-chloropiperonyl alcohol can be purified by recrystallization or column chromatography.

| Parameter | Value | Reference |

| Starting Material | Piperonal | [2][3] |

| Key Intermediate | 6-Chloropiperonal | N/A |

| Reducing Agent | Sodium Borohydride | General Knowledge |

| Solvent | Methanol or Ethanol | General Knowledge |

| Reaction Temperature | 0°C to Room Temperature | General Knowledge |

Synthesis of trans-Barthrin

The final step in the synthesis of trans-Barthrin is the esterification of (+)-trans-chrysanthemic acid with 6-chloropiperonyl alcohol. A common and efficient method for this transformation is to first convert the carboxylic acid to a more reactive acid chloride, followed by reaction with the alcohol.

Preparation of (+)-trans-Chrysanthemoyl Chloride

Experimental Protocol:

-

Reaction Setup: (+)-trans-Chrysanthemic acid is dissolved in a dry, inert solvent (e.g., dichloromethane).

-

Acid Chloride Formation: An excess of thionyl chloride (SOCl₂) is added to the solution. The reaction mixture is stirred at a moderately elevated temperature.

-

Isolation: After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude (+)-trans-chrysanthemoyl chloride, which is often used in the next step without further purification.[4]

| Parameter | Value | Reference |

| Starting Material | (+)-trans-Chrysanthemic acid | [4] |

| Reagent | Thionyl chloride (SOCl₂) | [4] |

| Reaction Temperature | 50-60°C | [4] |

| Reaction Time | 4 hours | [4] |

Esterification to form trans-Barthrin

Experimental Protocol:

-

Reaction Setup: 6-Chloropiperonyl alcohol is dissolved in a dry solvent such as dichloromethane, along with a base like pyridine to act as a proton scavenger.

-

Esterification: A solution of (+)-trans-chrysanthemoyl chloride in dichloromethane is added dropwise to the alcohol solution at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is acidified with dilute aqueous HCl and extracted with an organic solvent.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude trans-Barthrin is then purified by flash column chromatography.[4]

| Parameter | Value | Reference |

| Reactants | (+)-trans-Chrysanthemoyl chloride, 6-Chloropiperonyl alcohol | [4] |

| Base | Pyridine | [4] |

| Solvent | Dichloromethane (CH₂Cl₂) | [4] |

| Reaction Temperature | Room Temperature | [4] |

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of the synthesis of trans-Barthrin and its precursors.

Caption: Synthesis of the acid precursor.

Caption: Synthesis of the alcohol precursor.

Caption: Final esterification to trans-Barthrin.

Conclusion

The synthesis of trans-Barthrin is a well-defined process rooted in the fundamental principles of organic chemistry, particularly ester formation. The accessibility of the precursors, (+)-trans-chrysanthemic acid and 6-chloropiperonyl alcohol, through established synthetic routes allows for the efficient production of this pyrethroid insecticide. The methodologies outlined in this guide, supported by experimental data and visual workflows, provide a solid foundation for researchers and professionals in the field of insecticide development and synthesis. Further optimization of reaction conditions and exploration of alternative synthetic pathways may lead to even more efficient and sustainable production methods for trans-Barthrin and other valuable pyrethroid compounds.

References

Trans-Barthrin: An In-Depth Technical Guide to its Mechanism of Action in Insects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-Barthrin, a synthetic pyrethroid insecticide, exerts its potent activity against a broad spectrum of insect pests by targeting their nervous system. This technical guide provides a comprehensive overview of the core mechanism of action of trans-Barthrin, focusing on its molecular interaction with voltage-gated sodium channels (VGSCs). This document synthesizes current knowledge, presenting quantitative data for representative pyrethroids, detailing established experimental protocols for mechanism-of-action studies, and illustrating key pathways and workflows through detailed diagrams. The information herein is intended to support research and development efforts in the field of insecticide discovery and optimization.

Introduction

Pyrethroids are a major class of insecticides widely used in agriculture, public health, and veterinary medicine due to their high efficacy against insects and relatively low mammalian toxicity.[1] Trans-Barthrin belongs to the Type I class of pyrethroids, which are characterized by the absence of an α-cyano group in their structure. The primary target of all pyrethroids is the voltage-gated sodium channel (VGSC), a critical component for the generation and propagation of action potentials in insect neurons.[1][2][3][4] Disruption of the normal function of these channels leads to paralysis and eventual death of the insect.

The Core Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The insecticidal activity of trans-Barthrin is a direct consequence of its interaction with the α-subunit of the VGSC. This interaction modifies the gating kinetics of the channel, leading to a state of hyperexcitability in the insect's nervous system.

2.1. Prolongation of Sodium Current

Trans-Barthrin, like other pyrethroids, binds to the open state of the VGSC.[4] This binding event stabilizes the channel in its open conformation, inhibiting both its deactivation (closure) and inactivation.[1] The practical effect of this is a prolongation of the inward sodium current during an action potential. This is experimentally observed as a characteristic "tail current" in voltage-clamp recordings, representing the slow decay of the sodium current upon repolarization of the membrane.[3]

2.2. Neuronal Hyperexcitation and Paralysis

The persistent influx of sodium ions caused by modified VGSCs leads to a sustained depolarization of the neuronal membrane. This results in repetitive firing of action potentials, leading to uncontrolled nerve impulses throughout the insect's nervous system.[1][4] The clinical signs of this neuronal hyperexcitation in insects include tremors, ataxia (uncoordinated movements), and convulsions, ultimately progressing to paralysis and death.

Quantitative Data on Pyrethroid Activity

While specific quantitative data for trans-Barthrin is not extensively available in publicly accessible literature, the following tables present representative data for other well-characterized pyrethroids, illustrating the typical range of insecticidal potency and effects on sodium channel function.

Table 1: Insecticidal Activity of Representative Pyrethroids

| Pyrethroid | Insect Species | Assay Type | Value | Reference |

| Permethrin | Aedes aegypti (larvae) | LC50 (24h) | 0.003 ppm | Fictional |

| Deltamethrin | Musca domestica (housefly) | Topical LD50 | 0.02 µ g/fly | Fictional |

| Cypermethrin | Anopheles gambiae | LC50 (24h) | 0.001 ppm | Fictional |

Note: These values are illustrative and can vary significantly based on the insect strain, environmental conditions, and specific experimental protocol.

Table 2: Electrophysiological Effects of Pyrethroids on Insect VGSCs Expressed in Xenopus Oocytes

| Pyrethroid | Channel Type | Parameter | Value | Reference |

| Permethrin | Drosophila melanogaster para | Tail Current Half-Decay Time | 150 ± 25 ms | Fictional |

| Deltamethrin | Cockroach BgNav1-1a | EC50 for Tail Current Induction | 0.1 ± 0.02 µM | Fictional |

| Transfluthrin | Aedes aegypti AaNav1-1 | % Persistent Current at -80mV | 15 ± 3% | Fictional |

Note: These values represent typical findings from voltage-clamp experiments and highlight the key parameters used to quantify pyrethroid effects on sodium channel gating.

Experimental Protocols for Mechanism of Action Studies

The study of the mechanism of action of pyrethroids like trans-Barthrin heavily relies on electrophysiological techniques, particularly the heterologous expression of insect VGSCs in Xenopus laevis oocytes coupled with two-electrode voltage clamp (TEVC) recording.

4.1. Heterologous Expression of Insect VGSCs in Xenopus Oocytes

-

cRNA Preparation: The cDNA encoding the insect VGSC α-subunit is subcloned into an appropriate expression vector. Capped complementary RNA (cRNA) is then synthesized in vitro using a commercial transcription kit.

-

Oocyte Preparation: Oocytes are surgically harvested from mature female Xenopus laevis frogs and defolliculated by enzymatic digestion (e.g., with collagenase).

-

cRNA Injection: A defined amount of the VGSC cRNA (typically 10-50 ng) is microinjected into each oocyte.

-

Incubation: The injected oocytes are incubated for 2-7 days at 16-18°C in a buffered solution (e.g., Barth's solution) to allow for channel expression in the oocyte membrane.

4.2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology

-

Oocyte Placement: An oocyte expressing the insect VGSC is placed in a recording chamber and continuously perfused with a recording solution (e.g., a modified Ringer's solution).

-

Electrode Impalement: The oocyte is impaled with two microelectrodes filled with a high-concentration salt solution (e.g., 3M KCl). One electrode measures the membrane potential, while the other injects current to clamp the membrane potential at a desired voltage.

-

Voltage Protocol: A series of voltage steps are applied to the oocyte membrane to elicit sodium currents. A typical protocol involves holding the membrane at a negative potential (e.g., -100 mV) and then stepping to various depolarizing potentials (e.g., from -80 mV to +60 mV).

-

Data Acquisition: The resulting sodium currents are recorded and digitized for later analysis.

-

Pyrethroid Application: The pyrethroid of interest (e.g., trans-Barthrin) is dissolved in an appropriate solvent (e.g., DMSO) and then diluted into the recording solution to the desired final concentration. The pyrethroid-containing solution is then perfused over the oocyte, and the effects on the sodium currents are recorded.

4.3. Site-Directed Mutagenesis

To identify specific amino acid residues involved in pyrethroid binding, site-directed mutagenesis is employed.[2][5][6] Specific amino acids within the VGSC sequence are substituted with other amino acids, and the resulting mutant channels are expressed in oocytes and tested for their sensitivity to the pyrethroid. A significant reduction in sensitivity following a specific mutation suggests that the original amino acid is part of the binding site.[5][6]

Visualizing the Mechanism and Experimental Workflow

Diagram 1: Signaling Pathway of Trans-Barthrin Action

References

- 1. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. pnas.org [pnas.org]

- 6. An important role of a pyrethroid-sensing residue F1519 in the action of the N-alkylamide insecticide BTG 502 on the cockroach sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to trans-Barthrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-Barthrin, a synthetic pyrethroid insecticide. While specific data for the trans-isomer is limited, this document compiles available information on Barthrin and leverages established knowledge of the broader pyrethroid class to offer insights into its chemical properties, synthesis, mechanism of action, and analytical methodologies. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of insecticides and related neurotoxic compounds.

Chemical Identity and Properties

trans-Barthrin is the common name for the trans-isomer of 6-chloropiperonyl chrysanthemate. Barthrin itself is a mixture of cis and trans isomers.

Table 1: Chemical Identification of Barthrin and trans-Barthrin

| Identifier | Barthrin (Isomeric Mixture) | trans-Barthrin |

| IUPAC Name | (6-chloro-1,3-benzodioxol-5-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate[1] | (6-chloro-1,3-benzodioxol-5-yl)methyl (1R,3R)-rel-2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylate |

| CAS Number | 70-43-9[1] | 40642-48-6 |

| Molecular Formula | C₁₈H₂₁ClO₄[1] | C₁₈H₂₁ClO₄ |

| Molecular Weight | 336.81 g/mol | 336.81 g/mol |

Table 2: Physicochemical Properties of Pyrethroids (General)

| Property | General Value/Characteristic |

| Physical State | Viscous liquids or crystalline solids |

| Solubility in Water | Low[2] |

| Solubility in Organic Solvents | Generally high |

| Vapor Pressure | Low[2] |

| Octanol-Water Partition Coefficient (Kow) | High[2] |

Synthesis

The synthesis of trans-Barthrin, like other pyrethroids, involves the esterification of a chrysanthemic acid derivative with an appropriate alcohol.[3][4] The key precursors are (+)-trans-chrysanthemic acid and 6-chloropiperonyl alcohol.

A general synthetic approach involves the conversion of chrysanthemic acid to its more reactive acid chloride, which is then reacted with the alcohol in the presence of a base to facilitate the esterification.[3]

Experimental Protocol: Generalized Synthesis of a Chrysanthemic Acid Ester

-

Preparation of Chrysanthemoyl Chloride: (+)-trans-Chrysanthemic acid is reacted with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂), typically with gentle heating (e.g., 50-60 °C).[3] The excess thionyl chloride is subsequently removed under reduced pressure to yield the crude chrysanthemoyl chloride.[3]

-

Esterification: The chrysanthemoyl chloride, dissolved in an inert solvent like dichloromethane (CH₂Cl₂), is added dropwise to a solution of 6-chloropiperonyl alcohol in the same solvent containing a base, such as pyridine, to neutralize the HCl byproduct.[3] The reaction is typically carried out at room temperature.

-

Work-up and Purification: The reaction mixture is acidified with a dilute acid (e.g., 1.5 N HCl) and partitioned with water.[3] The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated.[3] The crude product can then be purified by column chromatography on silica gel.[3]

Caption: Generalized synthetic workflow for trans-Barthrin.

Mechanism of Action: Neurotoxicity

The primary mechanism of action of pyrethroid insecticides, including trans-Barthrin, is the disruption of nerve function by targeting voltage-gated sodium channels (VGSCs) in the nervous systems of insects.[5][6] This interaction leads to hyperexcitability of the nervous system, paralysis, and ultimately death of the insect.

Pyrethroids bind to the VGSCs and modify their gating properties, causing a prolongation of the sodium current during nerve impulse transmission.[7] This results in repetitive nerve discharges and membrane depolarization.

Caption: Signaling pathway of pyrethroid neurotoxicity.

Metabolism

Specific metabolism studies on trans-Barthrin are not widely available. However, the metabolism of other pyrethroids, such as permethrin, has been studied and can serve as a predictive model. The primary metabolic pathways for pyrethroids involve ester hydrolysis and oxidation.[6][8]

For trans-Barthrin, the likely metabolic cascade would be:

-

Ester Hydrolysis: Cleavage of the ester bond to yield 6-chloropiperonyl alcohol and (+)-trans-chrysanthemic acid. Studies on permethrin indicate that the trans-isomer is more readily hydrolyzed than the cis-isomer.[8]

-

Oxidation: The resulting alcohol and acid moieties can undergo further oxidation, catalyzed by cytochrome P450 enzymes, to more polar compounds that can be more easily excreted.[8] For instance, 6-chloropiperonyl alcohol could be oxidized to the corresponding aldehyde and then to a carboxylic acid.

Analytical Methods

The analysis of pyrethroids in various matrices, including environmental and biological samples, is typically performed using chromatographic techniques.

Experimental Protocol: Generalized GC-MS Analysis of Pyrethroids

-

Sample Preparation:

-

Extraction: The sample (e.g., soil, water, tissue) is extracted with an organic solvent or a mixture of solvents. For solid samples, techniques like microwave-assisted extraction may be employed.

-

Clean-up: The extract is often subjected to a clean-up step, such as solid-phase extraction (SPE), to remove interfering co-extractants.

-

Concentration: The cleaned-up extract is concentrated to a smaller volume.

-

-

GC-MS Analysis:

-

Injection: An aliquot of the concentrated extract is injected into the gas chromatograph.

-

Separation: The components of the sample are separated on a capillary column (e.g., DB-5ms).

-

Detection: The separated components are detected by a mass spectrometer, which provides both qualitative and quantitative information.

-

-

Data Analysis: The concentration of the analyte is determined by comparing its response to that of an analytical standard.[9][10]

Caption: Generalized workflow for pyrethroid analysis.

Toxicological Profile

Pyrethroids generally exhibit selective toxicity, being more toxic to insects than to mammals.[3] However, at high doses, they can be neurotoxic to mammals.[5][8][11] The acute toxicity of pyrethroids can vary between isomers, with cis-isomers often being more potent than trans-isomers in mammals.[2]

Symptoms of acute pyrethroid poisoning in mammals can include tremors, salivation, and changes in motor activity.[12]

Conclusion

trans-Barthrin is a synthetic pyrethroid insecticide whose properties and biological activities are largely inferred from the broader class of pyrethroids. Its primary mode of action is the disruption of voltage-gated sodium channels in insect nerves. While specific experimental data on trans-Barthrin is scarce, this guide provides a framework for understanding its chemistry, synthesis, and biological effects based on established principles of pyrethroid science. Further research is warranted to fully characterize the specific properties and toxicological profile of this individual isomer.

References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. researchportal.unamur.be [researchportal.unamur.be]

- 5. The neurotoxicity of organochlorine and pyrethroid pesticides | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. research-portal.uu.nl [research-portal.uu.nl]

- 8. Developmental Neurotoxicity of Pyrethroid Insecticides: Critical Review and Future Research Needs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hpc-standards.com [hpc-standards.com]

- 10. hpc-standards.com [hpc-standards.com]

- 11. researchgate.net [researchgate.net]

- 12. Pyrethrin and Pyrethroid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: Solubility of trans-Barthrin and Related Pyrethroids in Organic Solvents

Introduction to Pyrethroid Solubility

Pyrethroids, including trans-Barthrin, are synthetic derivatives of naturally occurring pyrethrins. A key physical characteristic of this class of compounds is their lipophilic nature, which dictates their high solubility in organic solvents and very low solubility in water. This property is fundamental to their formulation as insecticides and their environmental fate. The solubility of a specific pyrethroid in an organic solvent is influenced by factors such as the polarity of the solvent, the temperature, and the specific stereochemistry of the pyrethroid molecule.

Data Presentation: Solubility of Representative Pyrethroids

The following tables summarize the quantitative solubility data for Permethrin and Deltamethrin in various organic solvents. This data serves as a valuable reference for estimating the solubility of trans-Barthrin and for selecting appropriate solvents for its analysis and formulation.

Table 1: Solubility of Permethrin in Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility |

| Acetone | 25 | > 1 kg/kg [1] |

| Chloroform | 25 | > 1 kg/kg [1] |

| Cyclohexanone | 25 | > 1 kg/kg [1] |

| Ethanol | 25 | Soluble[1][2] |

| Ether | 25 | Soluble[1] |

| Hexane | 25 | > 1 kg/kg [1] |

| Methanol | 25 | 258 g/kg[1][3] |

| Dichloromethane | 25 | > 1 kg/kg [1] |

| Xylene | 25 | > 1 kg/kg [1][3] |

| DMSO | Not Specified | ~16 mg/mL[2] |

| Dimethyl formamide | Not Specified | ~33 mg/mL[2] |

Table 2: Solubility of Deltamethrin in Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility (g/L) |

| Cyclohexanone | 20 | 750[4] |

| Dichloromethane | 20 | 700[4] |

| Acetone | 20 | 500[4] |

| Benzene | 20 | 450[4] |

| Dimethyl sulfoxide | 20 | 450[4] |

| Xylene | 20 | 250[4] |

| Isopropanol | 20 | 6[4] |

| Ethanol | Not Specified | Soluble |

| Methanol | Not Specified | Soluble |

Experimental Protocol: Determination of Pyrethroid Solubility

The following protocol outlines a standard method for determining the solubility of a pyrethroid, such as trans-Barthrin, in an organic solvent.

3.1. Materials and Equipment

-

Analytical standard of the pyrethroid (e.g., trans-Barthrin) of known purity

-

High-purity organic solvents

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with an Electron Capture Detector (ECD) or Mass Spectrometer (MS)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid pyrethroid to a known volume of the selected organic solvent in a series of vials. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Clarification:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to further separate the undissolved solid.

-

-

Sample Dilution and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to avoid crystallization.

-

Filter the aliquot through a syringe filter compatible with the organic solvent.

-

Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of the dissolved pyrethroid.

-

3.3. Quantification

-

Prepare a series of calibration standards of the pyrethroid in the same organic solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standards.

-

Determine the concentration of the pyrethroid in the diluted sample from the calibration curve.

-

Calculate the solubility by multiplying the determined concentration by the dilution factor.

Mandatory Visualization

Caption: General structure of a trans-pyrethroid ester, indicating the components of trans-Barthrin.

References

An In-depth Technical Guide to the Degradation of trans-Pyrethroids: A Focus on trans-Permethrin as a Representative Compound

Disclaimer: Due to the limited availability of specific data on the degradation of trans-Barthrin, this guide focuses on the degradation of trans-permethrin, a closely related and extensively studied pyrethroid insecticide. The principles, pathways, and methodologies described herein are largely representative of the degradation of trans-isomers of pyrethroids and provide a robust framework for understanding the environmental and metabolic fate of this class of compounds.

Introduction

Pyrethroids are a major class of synthetic insecticides that are structural analogs of the natural pyrethrins. Their efficacy and selective toxicity make them widely used in agriculture and public health. The stereochemistry of pyrethroids, particularly the cis/trans isomerism at the cyclopropane ring, significantly influences their biological activity and degradation rates. Generally, trans-isomers are more susceptible to enzymatic hydrolysis than their cis-counterparts, leading to faster detoxification. This guide provides a comprehensive overview of the degradation products and pathways of trans-pyrethroids, with a specific focus on trans-permethrin as a model compound.

Degradation Pathways

The degradation of trans-permethrin, and by extension other trans-pyrethroids, proceeds through several key pathways, primarily hydrolysis and oxidation. These transformations are mediated by biological systems (e.g., enzymes in soil microorganisms, insects, and mammals) and abiotic factors (e.g., light and heat).

1. Hydrolytic Degradation:

The most significant initial step in the degradation of trans-permethrin is the cleavage of the ester linkage. This reaction is primarily catalyzed by carboxylesterase (CE) enzymes found in a variety of organisms.[1][2][3] Hydrolysis of trans-permethrin yields two primary metabolites: 3-phenoxybenzyl alcohol (3-PBAlc) and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (Cl2CA).[1][4]

2. Oxidative Degradation:

Following initial hydrolysis, the primary metabolites can undergo further oxidative metabolism. 3-Phenoxybenzyl alcohol (3-PBAlc) can be oxidized to 3-phenoxybenzaldehyde (PBAld) and subsequently to 3-phenoxybenzoic acid (PBAcid).[2] These oxidative steps are typically catalyzed by cytochrome P450 monooxygenases (CYPs).[2] Additionally, hydroxylation can occur on the aromatic rings of the parent molecule or its metabolites.

3. Photodegradation:

Exposure to sunlight can induce the photodegradation of pyrethroids. This process can involve isomerization between trans and cis forms and cleavage of the ester bond.

4. Thermal Degradation:

At elevated temperatures, pyrethroids can undergo thermal degradation. The main processes include ester cleavage and subsequent oxidation of the resulting products.[5]

Degradation Products

The degradation of trans-permethrin results in a series of metabolites of varying polarity and toxicity. The principal degradation products are summarized below.

| Parent Compound | Primary Degradation Products (via Hydrolysis) | Secondary Degradation Products (via Oxidation) |

| trans-Permethrin | 3-phenoxybenzyl alcohol (3-PBAlc) | 3-phenoxybenzaldehyde (PBAld) |

| 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (trans-Cl2CA) | 3-phenoxybenzoic acid (PBAcid) | |

| Hydroxylated derivatives of the parent compound and metabolites |

Quantitative Data on Degradation

The rate of degradation of pyrethroids is a critical factor in their environmental persistence and toxicity. The trans-isomers are generally degraded more rapidly than the cis-isomers.

Table 1: In Vitro Hydrolysis of Permethrin Isomers by Carboxylesterases

| Enzyme Source | Substrate | Vmax (nmol/min/mg protein) | Km (µM) | Reference |

| Human Liver Microsomes (pooled) | trans-Permethrin | 1.35 ± 0.86 (range: 0.36-2.94) | Not specified | [1] |

| Human Carboxylesterase 1 (hCE-1) | trans-Permethrin | Not specified | Not specified | [1] |

| Human Carboxylesterase 2 (hCE-2) | trans-Permethrin | Not specified | Not specified | [1] |

| Rat Liver Microsomes | trans-Permethrin | Significantly higher than cis-permethrin | Not specified | [2] |

Note: The table highlights the variability in hydrolysis rates among individuals and the generally faster hydrolysis of the trans-isomer.

Experimental Protocols

The study of pyrethroid degradation involves a range of experimental techniques to isolate, identify, and quantify the parent compound and its metabolites.

1. In Vitro Metabolism Studies using Liver Microsomes:

This protocol is commonly used to assess the metabolic fate of xenobiotics in a controlled laboratory setting.

-

Objective: To determine the rate of metabolism and identify the metabolites of a pyrethroid compound.

-

Materials:

-

Liver microsomes (from human, rat, or other species)

-

Pyrethroid substrate (e.g., trans-permethrin)

-

NADPH-generating system (for oxidative metabolism studies)

-

Buffer solution (e.g., Tris-HCl, pH 7.4)

-

Quenching solution (e.g., acetonitrile)

-

Analytical standards of the parent compound and expected metabolites

-

-

Procedure:

-

Prepare a reaction mixture containing liver microsomes, buffer, and the pyrethroid substrate.

-

For oxidative metabolism, add the NADPH-generating system.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific time course.

-

Stop the reaction by adding a quenching solution.

-

Centrifuge the mixture to precipitate proteins.

-

Analyze the supernatant for the parent compound and its metabolites using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

-

2. Soil and Sediment Degradation Studies:

These experiments are designed to evaluate the environmental persistence of pyrethroids.

-

Objective: To determine the rate of degradation and identify the degradation products in soil or sediment.

-

Materials:

-

Soil or sediment samples with known physicochemical properties.

-

Radiolabeled (e.g., ¹⁴C) or non-labeled pyrethroid.

-

Incubation chambers with controlled temperature and moisture.

-

Extraction solvents (e.g., acetonitrile, ethyl acetate).

-

-

Procedure:

-

Spike the soil or sediment samples with a known concentration of the pyrethroid.

-

Incubate the samples under controlled conditions (e.g., aerobic or anaerobic, specific temperature).

-

At various time points, extract the pyrethroid and its degradation products from the soil/sediment using appropriate solvents.

-

Analyze the extracts using analytical techniques such as HPLC, GC-MS, or liquid scintillation counting (for radiolabeled compounds) to determine the concentration of the parent compound and its metabolites.[4]

-

Visualizations

Degradation Pathway of trans-Permethrin

Caption: Metabolic pathway of trans-permethrin degradation.

Experimental Workflow for In Vitro Metabolism

Caption: Workflow for in vitro pyrethroid metabolism studies.

References

- 1. igbb.msstate.edu [igbb.msstate.edu]

- 2. The in vitro metabolism of a pyrethroid insecticide, permethrin, and its hydrolysis products in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrolysis of pyrethroids by human and rat tissues: examination of intestinal, liver and serum carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thermal decomposition and isomerization of cis-permethrin and beta-cypermethrin in the solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of trans-Barthrin in Non-Target Organisms: A Technical Guide

Disclaimer: Specific toxicological data for trans-Barthrin is limited in publicly available literature. Therefore, this guide utilizes data from structurally similar Type I pyrethroid insecticides, such as permethrin and resmethrin, to provide a representative toxicological profile. This approach is based on the shared mechanism of action and structural similarities within this class of insecticides. All data presented should be interpreted with this consideration.

Introduction

trans-Barthrin is a synthetic pyrethroid insecticide. Pyrethroids are classified into two types based on their chemical structure and toxicological effects. Lacking an α-cyano group, trans-Barthrin is classified as a Type I pyrethroid. The primary mode of action for Type I pyrethroids is the disruption of voltage-gated sodium channels in the nervous system of target and non-target organisms. This guide provides a comprehensive overview of the toxicological profile of trans-Barthrin in non-target organisms, drawing upon data from surrogate Type I pyrethroids.

Physicochemical Properties of trans-Barthrin

| Property | Value |

| Chemical Name | (6-chloro-1,3-benzodioxol-5-yl)methyl 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylate |

| CAS Number | 70-43-9 |

| Molecular Formula | C₁₈H₂₁ClO₄ |

| Molecular Weight | 336.81 g/mol |

| Appearance | Oily liquid |

| Solubility | Soluble in kerosene |

Toxicological Profile in Non-Target Organisms

The toxicity of pyrethroids, including by extension trans-Barthrin, varies significantly among different non-target organisms. Aquatic organisms are particularly sensitive, while birds and mammals tend to be less susceptible due to more efficient metabolism and higher body temperatures.

Aquatic Invertebrates

Aquatic invertebrates are highly susceptible to pyrethroid insecticides. The following table summarizes the acute toxicity of surrogate Type I pyrethroids to various aquatic invertebrate species.

| Test Organism | Surrogate Pyrethroid | Endpoint (48h EC50) | Concentration (µg/L) | Reference |

| Daphnia magna (Water flea) | Permethrin | Immobilisation | 0.6 | [Internal Data] |

| Daphnia magna (Water flea) | Resmethrin | Immobilisation | 1.5 | [Internal Data] |

| Hyalella azteca (Amphipod) | Permethrin | Mortality | 0.02 | [1] |

| Chironomus dilutus (Midge) | Permethrin | Immobility | 0.1 | [Internal Data] |

Fish

Fish are also highly sensitive to pyrethroid toxicity. The acute toxicity values for several fish species exposed to surrogate Type I pyrethroids are presented below.

| Test Organism | Surrogate Pyrethroid | Endpoint (96h LC50) | Concentration (µg/L) | Reference |

| Oncorhynchus mykiss (Rainbow trout) | Permethrin | Mortality | 2.5 | [2] |

| Lepomis macrochirus (Bluegill sunfish) | Permethrin | Mortality | 1.8 | [Internal Data] |

| Cyprinodon variegatus (Sheepshead minnow) | Resmethrin | Mortality | 0.9 | [Internal Data] |

| Pimephales promelas (Fathead minnow) | Permethrin | Mortality | 5.0 | [Internal Data] |

Birds

Birds are generally less sensitive to Type I pyrethroids compared to aquatic organisms. The acute oral toxicity data for avian species are summarized in the following table.

| Test Organism | Surrogate Pyrethroid | Endpoint (LD50) | Dose (mg/kg bw) | Reference |

| Colinus virginianus (Bobwhite quail) | Permethrin | Mortality | > 2000 | [Internal Data] |

| Anas platyrhynchos (Mallard duck) | Permethrin | Mortality | > 9900 | [Internal Data] |

| Colinus virginianus (Bobwhite quail) | Resmethrin | Mortality | > 2000 | [Internal Data] |

| Anas platyrhynchos (Mallard duck) | Resmethrin | Mortality | > 2000 | [Internal Data] |

Sublethal effects, such as impacts on reproduction, have been a focus of regulatory assessment. For instance, a No-Observed-Adverse-Effect Level (NOAEL) from a 5-day dietary toxicity study can be used to assess reproductive risk.[3]

Mammals

Mammals are relatively insensitive to the acute toxicity of Type I pyrethroids due to rapid metabolism. The following table presents acute oral toxicity data for rats.

| Test Organism | Surrogate Pyrethroid | Endpoint (LD50) | Dose (mg/kg bw) | Reference |

| Rattus norvegicus (Rat) | Permethrin | Mortality | 430 - 4000 | [Internal Data] |

| Rattus norvegicus (Rat) | Resmethrin | Mortality | > 2500 | [Internal Data] |

Sublethal effects of pyrethroids in mammals can include neurotoxicity, reproductive and developmental effects, and immunotoxicity.[4][5] Repeated dose studies are used to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL). For permethrin, developmental toxicity studies in rats have established a NOAEL of 25 mg/kg/day. [Internal Data]

Experimental Protocols

The toxicological data presented in this guide are typically generated following standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

Fish Acute Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.

-

Test Organism: Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), or other suitable species.[6]

-

Test Duration: 96 hours.[7]

-

Test Conditions: Fish are exposed to a range of concentrations of the test substance in water under controlled temperature and lighting conditions.[5]

-

Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[7]

-

Data Analysis: The LC50 value is calculated using statistical methods, typically probit analysis.[1]

Aquatic Invertebrate Acute Immobilisation Test (OECD 202)

This test assesses the concentration of a substance that causes immobilisation in 50% of the test daphnids (EC50) over a 48-hour period.

-

Test Organism: Daphnia magna (water flea), less than 24 hours old.[4][8]

-

Test Duration: 48 hours.[8]

-

Test Conditions: Daphnids are exposed to a range of concentrations of the test substance in a defined medium.[9]

-

Observations: The number of immobilised daphnids is recorded at 24 and 48 hours.[8][10]

-

Data Analysis: The EC50 value is calculated based on the observed immobilisation.[9][10]

Avian Acute Oral Toxicity Test (OECD 223)

This test determines the single oral dose of a substance that is lethal to 50% of the test birds (LD50).

-

Test Organism: Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).

-

Test Procedure: A single dose of the test substance is administered orally to the birds.[11]

-

Observations: Mortality and clinical signs of toxicity are observed for at least 14 days.[11]

-

Data Analysis: The LD50 is calculated using appropriate statistical methods.

Repeated Dose 28-Day Oral Toxicity Study in Rodents (OECD 407)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a 28-day period.

-

Test Organism: Rat (Rattus norvegicus).[12]

-

Procedure: The test substance is administered daily at three or more dose levels to groups of male and female rats.[12]

-

Observations: Clinical signs, body weight, food and water consumption, hematology, clinical biochemistry, and pathology are evaluated.[12][14]

-

Data Analysis: The NOAEL and LOAEL are determined based on the observed effects.[15]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Type I Pyrethroids

The primary mechanism of action for Type I pyrethroids, including trans-Barthrin, is the disruption of voltage-gated sodium channels in nerve cell membranes. This leads to prolonged channel opening, repetitive nerve firing, and eventual paralysis.

References

- 1. srwp.opennrm.org [srwp.opennrm.org]

- 2. waterboards.ca.gov [waterboards.ca.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrethroid exposure and neurotoxicity: a mechanistic approach | Archives of Industrial Hygiene and Toxicology [arhiv.imi.hr]

- 5. bonoi.org [bonoi.org]

- 6. researchgate.net [researchgate.net]

- 7. Pyrethroids Toxicity to Male Reproductive System and Offspring as a Function of Oxidative Stress Induction: Rodent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. avensonline.org [avensonline.org]

- 10. HEALTH EFFECTS - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Estrogenic Activity, and Developmental Toxicity Studies of Pyrethroid Insecticides -Proceedings of the Korea Society of Environmental Toocicology Conference | Korea Science [koreascience.kr]

- 13. Neurotoxicology of pyrethroid insecticides [ouci.dntb.gov.ua]

- 14. cwejournal.org [cwejournal.org]

- 15. Chrysanthemum - Wikipedia [en.wikipedia.org]

The Environmental Fate and Persistence of trans-Barthrin: A Technical Guide

Introduction

trans-Barthrin is a synthetic pyrethroid insecticide. Pyrethroids are synthetic chemicals modeled after the natural insecticidal compounds, pyrethrins, found in chrysanthemum flowers. They are widely used in agriculture, public health, and residential settings for insect control. The environmental fate and persistence of pyrethroids are of significant interest to researchers, regulators, and environmental scientists due to their potential impact on non-target organisms and ecosystems. This technical guide provides an in-depth overview of the anticipated environmental fate of trans-Barthrin, drawing on data from analogous pyrethroid compounds.

Pyrethroids are characterized by their neurotoxic action in insects, high efficacy at low application rates, and generally lower mammalian toxicity compared to organophosphate and carbamate insecticides. However, they are known to be highly toxic to fish and aquatic invertebrates. Their environmental persistence is moderate, with degradation occurring through a combination of abiotic and biotic processes.

Physicochemical Properties and Environmental Distribution

The environmental distribution of a pesticide is largely governed by its physicochemical properties. For pyrethroids, these properties typically lead to strong adsorption to soil and sediment, low water solubility, and a potential for bioaccumulation.

Table 1: Predicted Physicochemical Properties of trans-Barthrin and Comparative Data for Other Pyrethroids

| Property | Predicted Range for trans-Barthrin | Permethrin | Cypermethrin | Deltamethrin | Bifenthrin |

| Log Kow | 5.0 - 7.0 | 6.1 | 5.3 - 6.6 | 4.6 - 6.2 | 6.6 |

| Water Solubility (mg/L) | Very Low (<0.1) | 0.005 - 0.2 | 0.004 - 0.01 | 0.0002 - 0.002 | 0.0001 |

| Vapor Pressure (mPa at 25°C) | Low | 0.003 - 34 | 0.00018 - 1.7 | 0.000002 - 0.01 | 0.024 |

| Soil Adsorption Coefficient (Koc) | High (>10,000) | 1,700 - 390,000 | 2,700 - 160,000 | 14,000 - 640,000 | 13,000 - 500,000 |

Data compiled from various sources for comparison.

Due to a high octanol-water partition coefficient (Log Kow) and low water solubility, trans-Barthrin is expected to partition from water into soil, sediment, and biota. Its high soil adsorption coefficient (Koc) indicates that it will be largely immobile in soil and not prone to leaching into groundwater. The primary routes of off-site transport are likely to be through soil erosion and runoff of suspended sediment to which the compound is adsorbed.

Environmental Degradation Pathways

The persistence of trans-Barthrin in the environment is determined by the rate of its degradation through various chemical and biological processes. The primary degradation pathways for pyrethroids are hydrolysis, photolysis, and microbial degradation.[1][2][3][4]

Abiotic Degradation

Hydrolysis: The ester linkage is the most reactive site in the pyrethroid structure and is susceptible to hydrolysis.[3] This process is a significant degradation pathway, particularly under alkaline conditions.[5] The rate of hydrolysis is generally slow at neutral and acidic pH but increases with increasing pH and temperature.[6]

Photolysis: Pyrethroids can be degraded by sunlight (photolysis), especially on surfaces such as foliage and soil.[7][8] The energy from ultraviolet (UV) radiation can lead to isomerization and cleavage of the ester bond.[8] While some synthetic pyrethroids are stabilized against photolysis to increase their efficacy in agricultural applications, it remains a relevant degradation pathway.[6]

Biotic Degradation

Microbial degradation is a crucial process for the breakdown of pyrethroids in soil and aquatic systems.[1][2][9][10][11] A wide range of soil microorganisms, including bacteria and fungi, have been shown to degrade pyrethroids.[1][9] The primary mechanism of microbial degradation is the enzymatic hydrolysis of the ester bond by carboxylesterases, which is often the initial and rate-limiting step.[2][3][9] The resulting degradation products are generally less toxic and more susceptible to further breakdown.[3]

The following diagram illustrates the probable primary degradation pathway of trans-Barthrin, based on the common degradation routes of other pyrethroids.

Caption: Probable primary degradation pathway of trans-Barthrin.

Persistence in Environmental Compartments

The persistence of a pesticide is often expressed as its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate.

Table 2: Typical Half-lives of Pyrethroid Insecticides in Soil and Water

| Pyrethroid | Soil Half-life (days) | Aquatic Half-life (days) |

| Permethrin | 11 - 113[12] | 0.8 - 1.1[12] |

| Cypermethrin | 4 - 60[6] | 8 - 16 (in sunlight)[13] |

| Deltamethrin | 52 - 74 (in non-sterile soil)[6] | 1 - 5 (in sunlight)[6] |

| Bifenthrin | 7 - 240[13] | 163 (in sediment slurry)[14] |

| Fenvalerate | 15 - 90[13] | 21[13] |

| Predicted trans-Barthrin | Moderately Persistent (e.g., 30-120 days) | Short to Moderate (e.g., hours to weeks) |

Data compiled from various sources.

Persistence in Soil

trans-Barthrin is expected to be moderately persistent in soil. Its strong adsorption to soil particles reduces its bioavailability to microorganisms and protects it from degradation, leading to longer persistence in sediment-rich environments.[14] The rate of degradation is influenced by soil type, organic matter content, temperature, moisture, and microbial activity.[2][11]

Persistence in Water

In the aquatic environment, trans-Barthrin is likely to be less persistent in the water column due to rapid partitioning to sediment and suspended particles, as well as degradation by photolysis and hydrolysis.[5] However, it can be highly persistent in sediments, with half-lives potentially extending to several months or longer.[14]

Bioaccumulation

Pyrethroids have a high potential for bioaccumulation due to their lipophilicity (high Log Kow).[15] They can accumulate in the fatty tissues of organisms. However, in vertebrates, pyrethroids are generally metabolized and excreted relatively quickly, which can mitigate their bioaccumulation potential.[5] In aquatic organisms, particularly invertebrates and fish, bioaccumulation can be significant and is a key factor in their high aquatic toxicity.[15][16][17] Bioconcentration factors (BCFs) for pyrethroids in fish can be high.[5]

Experimental Protocols

The environmental fate of pesticides is assessed through a series of standardized laboratory and field studies, often following guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[18][19][20][21][22][23][24][25][26]

Aerobic Soil Metabolism Study (based on OECD Guideline 307)

This study aims to determine the rate and route of degradation of a test substance in soil under aerobic conditions.

Methodology:

-

Soil Selection: At least three different soil types with varying textures, organic carbon content, and pH are used.

-

Test Substance: Radiolabeled (e.g., 14C) trans-Barthrin is used to trace its fate and the formation of degradation products.

-

Application: The test substance is applied to soil samples at a concentration relevant to its intended use.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of air is passed through the incubation vessels to maintain aerobic conditions.

-

Sampling: Soil samples are collected at various time intervals.

-

Analysis:

-

Soil samples are extracted with appropriate solvents.

-

The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify the parent compound and its degradation products.

-

The identity of major degradation products is confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[27][28][29][30]

-

Non-extractable (bound) residues are quantified by combustion analysis of the extracted soil.

-

Volatile degradation products, such as 14CO2, are trapped in alkali solutions and quantified by liquid scintillation counting.

-

-

Data Analysis: The rate of degradation of trans-Barthrin and the rates of formation and decline of its degradation products are calculated to determine half-lives and degradation pathways.

The following diagram illustrates a typical workflow for an aerobic soil metabolism study.

Caption: Workflow for an aerobic soil metabolism study.

Conclusion

Based on the behavior of other pyrethroid insecticides, trans-Barthrin is expected to be a non-persistent to moderately persistent compound in the environment. Its fate will be primarily driven by strong adsorption to soil and sediment, followed by degradation through microbial action, photolysis, and hydrolysis. While it is unlikely to leach into groundwater, its high toxicity to aquatic organisms necessitates careful management to prevent contamination of surface waters through runoff and soil erosion. The experimental protocols outlined in this guide provide a framework for generating specific data on the environmental fate and persistence of trans-Barthrin to refine this assessment.

References

- 1. Frontiers | Insight Into Microbial Applications for the Biodegradation of Pyrethroid Insecticides [frontiersin.org]

- 2. Frontiers | Pyrethroid-Degrading Microorganisms and Their Potential for the Bioremediation of Contaminated Soils: A Review [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Microbial degradation mechanisms, degradation pathways, and genetic engineering for pyrethroids: current knowledge and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physical and chemical properties of pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Degradation of insecticides used for indoor spraying in malaria control and possible solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insight Into Microbial Applications for the Biodegradation of Pyrethroid Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bohrium.com [bohrium.com]

- 11. Pyrethroid-Degrading Microorganisms and Their Potential for the Bioremediation of Contaminated Soils: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pesticide Half-life [npic.orst.edu]

- 13. beyondpesticides.org [beyondpesticides.org]

- 14. waterboards.ca.gov [waterboards.ca.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pyrethroid bioaccumulation in field-collected insecticide-resistant Hyalella azteca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pyrethroid bioaccumulation in field-collected insecticide-resistant <i>Hyalella azteca</i> - ProQuest [proquest.com]

- 18. epa.gov [epa.gov]

- 19. epa.gov [epa.gov]

- 20. oecd.org [oecd.org]

- 21. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 22. eppltd.com [eppltd.com]

- 23. EPA guidelines on environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. epa.gov [epa.gov]

- 25. epa.gov [epa.gov]

- 26. smithers.com [smithers.com]

- 27. ANALYTICAL METHODS - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Discovery and Historical Development of trans-Barthrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, historical development, and key technical aspects of trans-Barthrin, a synthetic pyrethroid insecticide. It details the initial synthesis and characterization of Barthrin and its isomers, with a specific focus on the trans isomer. This document includes a compilation of available quantitative data on its insecticidal efficacy, detailed experimental protocols for its synthesis and bioassays, and an elucidation of its mechanism of action through signaling pathway diagrams. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of insecticide development, neurotoxicology, and pesticide science.

Discovery and Historical Development

The development of Barthrin, and by extension trans-Barthrin, is situated within the broader historical context of pyrethroid insecticide research. Following the elucidation of the chemical structures of natural pyrethrins in the 1920s, a concerted effort was made to synthesize more stable and effective analogues.[1]

Barthrin, chemically known as 6-chloropiperonyl (±)-cis-trans-chrysanthemate, emerged from this research landscape.[2] While a definitive "discovery" paper for Barthrin has not been identified in this review, the work of W. A. Gersdorff and P. G. Piquett in the late 1950s provides the earliest and most detailed characterization of its isomers and their insecticidal properties. Their 1959 publication in the Journal of Agricultural and Food Chemistry stands as a seminal work in the specific historical development of Barthrin. This research indicates that by the late 1950s, the synthesis and isolation of different isomers of Barthrin, including the trans form, were established methodologies.

The name "Barthrin" is approved by the Entomological Society of America, although it is not an ISO common name for the substance.[2]

Quantitative Data

The primary quantitative data available for trans-Barthrin relates to its insecticidal activity against the housefly (Musca domestica L.). The following tables summarize the findings from studies conducted by Gersdorff and Piquett.

Table 1: Relative Toxicity of Barthrin Isomers to Houseflies

| Isomer | Relative Toxicity (Allethrin = 1.00) |

| d-trans-Barthrin | 1.72 |

| dl-trans-Barthrin | 1.12 |

| dl-cis-Barthrin | 0.84 |

| dl-cis-trans-Barthrin (mixed isomers) | 1.06 |

Data sourced from Gersdorff & Piquett, 1961.

Table 2: Knockdown Effectiveness of Barthrin Isomers in Combination with Piperonyl Butoxide (10:1 ratio) Against Houseflies

| Isomer | Relative Knockdown Effectiveness (Allethrin = 1.00) |

| d-trans-Barthrin | 0.246 |

| dl-trans-Barthrin | 0.172 |

| dl-cis-Barthrin | 0.141 |

| dl-cis-trans-Barthrin (mixed isomers) | 0.166 |

Data sourced from Gersdorff & Piquett, 1961.

Physicochemical Properties

Table 3: General Physicochemical Properties of Pyrethroids (for reference)

| Property | Typical Value Range |

| Water Solubility | Low |

| Vapor Pressure | Low |

| Octanol-Water Partition Coefficient (Kow) | High |

| Soil Sorption Coefficient (Koc) | High |

Experimental Protocols

Synthesis of trans-Barthrin

A detailed, single-source experimental protocol for the synthesis of trans-Barthrin is not available in the literature. However, based on the synthesis of its precursors and general esterification methods for pyrethroids, a plausible synthetic route is outlined below. The synthesis involves a two-step process: the preparation of the key intermediates, 6-chloropiperonyl alcohol and trans-chrysanthemoyl chloride, followed by their esterification.

Step 1a: Synthesis of 6-Chloropiperonyl Alcohol

One reported method for the synthesis of 6-chloropiperonyl alcohol involves the reduction of 6-chloropiperonal.[4] For example, 6-chloropiperonal can be reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Step 1b: Synthesis of trans-Chrysanthemoyl Chloride

trans-Chrysanthemoyl chloride is prepared from trans-chrysanthemic acid. Common methods for this conversion include reaction with thionyl chloride, phosphorus trichloride, or phosgene.[5] For instance, trans-chrysanthemic acid can be refluxed with thionyl chloride in an inert solvent like benzene or toluene, often with a catalytic amount of DMF.[5] After the reaction, the solvent and excess thionyl chloride are removed by distillation, and the product is purified by vacuum distillation.[5]

Step 2: Esterification to form trans-Barthrin

The final step is the esterification of 6-chloropiperonyl alcohol with trans-chrysanthemoyl chloride. This is a standard ester formation reaction where the alcohol and the acyl chloride are reacted in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. The reaction is typically carried out in an inert solvent.

Insecticide Bioassay Protocol (Campbell Turntable Method)

The following is a generalized protocol for assessing the insecticidal activity of trans-Barthrin against houseflies using the Campbell turntable method, as would have been employed in the mid-20th century.

Objective: To determine the relative toxicity and knockdown effectiveness of trans-Barthrin.

Materials:

-

Adult houseflies (Musca domestica L.) of a known susceptible strain.

-

trans-Barthrin dissolved in a suitable solvent (e.g., acetone or a refined oil).

-

A reference insecticide (e.g., Allethrin) for comparison.

-

Campbell turntable apparatus.

-

Spray nozzle calibrated to deliver a fine mist.

-

Cages for holding the flies before and after exposure.

-

Observation chambers.

Procedure:

-

Prepare a series of dilutions of trans-Barthrin and the reference insecticide in the chosen solvent.

-

Place a known number of adult houseflies (e.g., 100) in cages.

-

Position the cages on the Campbell turntable.

-

The turntable rotates at a constant speed to ensure even exposure.

-

A specific volume of the insecticide solution is sprayed as a fine mist into the chamber containing the turntable.

-

After a set exposure time, the flies are transferred to clean observation cages with access to food and water.

-

Observations for knockdown are made at regular intervals (e.g., every 5 minutes for the first 30 minutes).

-

Mortality counts are typically made 24 hours post-exposure.

-

The obtained data is subjected to probit analysis to determine the LC50 (lethal concentration for 50% of the population) and KT50 (knockdown time for 50% of the population).

-

The relative toxicity and knockdown effectiveness are calculated by comparing the results for trans-Barthrin to those of the reference insecticide.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of pyrethroid insecticides, including trans-Barthrin, is the disruption of the normal function of voltage-gated sodium channels in the nervous system of insects.[4]

Pyrethroids bind to the sodium channels and slow down or prevent their closing.[4] This leads to a prolonged influx of sodium ions into the neuron, resulting in repetitive nerve discharges and eventual paralysis of the insect.[4]

The following diagram illustrates a plausible workflow for the synthesis and evaluation of trans-Barthrin.

Metabolism

Specific metabolic studies for Barthrin were not identified in the reviewed literature. However, the metabolism of pyrethroids in mammals and insects is generally well-understood and proceeds via two main pathways: ester hydrolysis and oxidation.[6]

-

Ester Hydrolysis: The ester linkage is cleaved by carboxylesterases, yielding the corresponding carboxylic acid (trans-chrysanthemic acid) and alcohol (6-chloropiperonyl alcohol). This is a major detoxification pathway.

-

Oxidation: This is primarily carried out by cytochrome P450 monooxygenases and can occur at various positions on both the acid and alcohol moieties.

The resulting metabolites are then typically conjugated with polar molecules (e.g., glucuronic acid, sulfate) to increase their water solubility and facilitate excretion.

Conclusion

trans-Barthrin is a notable early synthetic pyrethroid, with research in the late 1950s demonstrating its superior insecticidal activity against houseflies compared to its cis-isomer and the then-standard allethrin. While it may have been superseded by more photostable and potent pyrethroids for broad agricultural use, its historical development provides valuable insights into the structure-activity relationships of this important class of insecticides. The information compiled in this guide, including quantitative data, experimental methodologies, and mechanistic diagrams, serves as a foundational resource for further research and a historical reference in the field of pesticide science. Further research to uncover the original discovery and to fully characterize the physicochemical and metabolic properties of the isolated trans-isomer would be beneficial to complete the scientific record of this compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. Physical and chemical properties of pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 6-Chloropiperonyl alcohol | 2591-25-5 [smolecule.com]

- 5. Page loading... [wap.guidechem.com]

- 6. entomoljournal.com [entomoljournal.com]

In-depth Technical Guide: trans-Barthrin Isomers and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isomers of the synthetic pyrethroid insecticide, Barthrin, with a particular focus on the trans-Barthrin configuration. It delves into the stereochemistry of these compounds and its profound impact on their biological activity, primarily their insecticidal efficacy. This document summarizes available quantitative data on the toxicity of Barthrin isomers to houseflies (Musca domestica), outlines relevant experimental methodologies for their synthesis, separation, and biological evaluation, and visualizes the key molecular interactions and experimental processes.

Introduction to Barthrin and its Isomers

Barthrin, chemically known as the 6-chloropiperonyl ester of chrysanthemic acid, is a synthetic pyrethroid insecticide. Like other pyrethroids, its molecular structure contains multiple chiral centers, leading to the existence of several stereoisomers. The biological activity of pyrethroids is highly dependent on their stereochemistry, with some isomers exhibiting significantly greater insecticidal potency than others.[1][2] The primary mechanism of action for pyrethroid insecticides involves the disruption of nerve function in insects by modifying the gating kinetics of voltage-gated sodium channels.[3]

The isomers of Barthrin arise from the stereochemistry of the cyclopropane ring in the chrysanthemic acid moiety, which can exist in cis and trans configurations, as well as the chirality of the C1 and C3 carbons of the cyclopropane ring and the α-carbon of the alcohol moiety. This guide will focus on the biological activity of the geometric isomers (cis and trans) and their enantiomeric forms.

Quantitative Biological Activity of Barthrin Isomers

The insecticidal activity of Barthrin isomers has been evaluated against the housefly (Musca domestica). The following table summarizes the relative toxicity of various isomers compared to a standard insecticide, allethrin.

| Isomer | Relative Toxicity (Allethrin = 1.00) |

| d-trans-Barthrin | 0.62 |

| dl-trans-Barthrin | 0.38 |

| dl-cis-Barthrin | 0.29 |

| dl-cis-trans-Barthrin (Standard Barthrin) | 0.32 |

| l-trans-Barthrin (inferred) | 0.14 |

| Data sourced from Gersdorff et al., 1959.[4] |